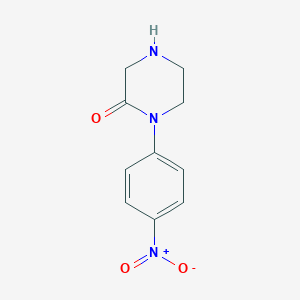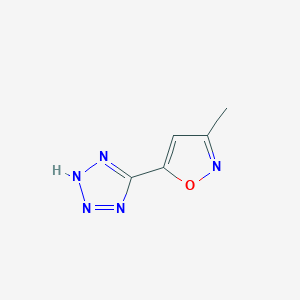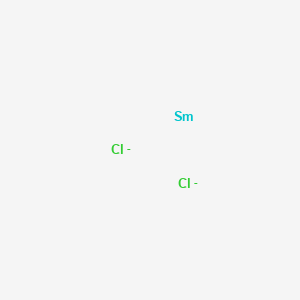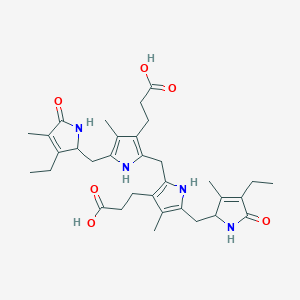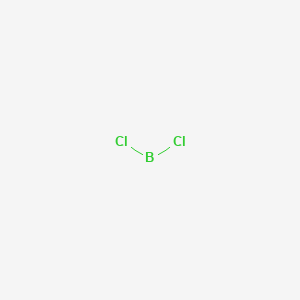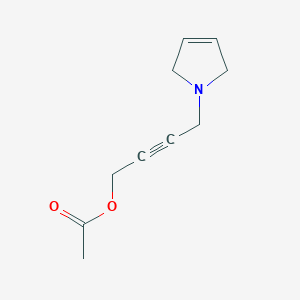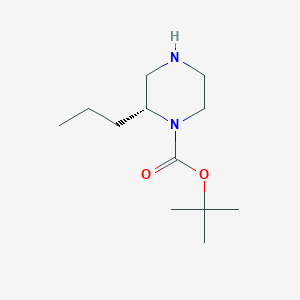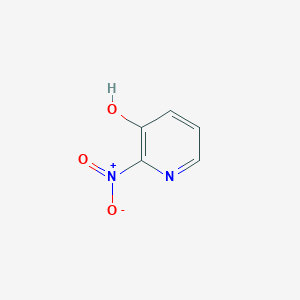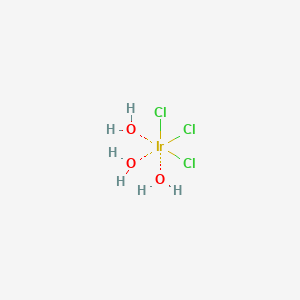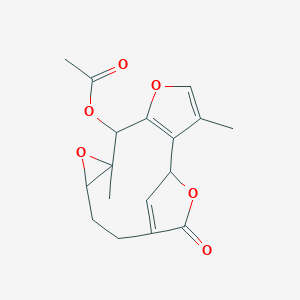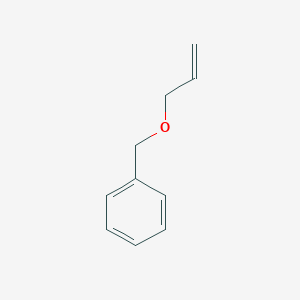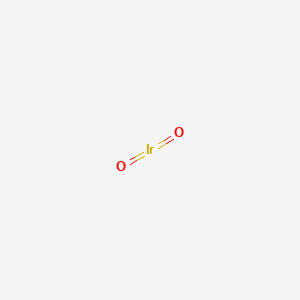
二氧化铱
描述
Iridium dioxide, also known as iridium(IV) oxide, is a chemical compound with the formula IrO₂. It is a blue-black solid that adopts the rutile structure, similar to titanium dioxide. Iridium dioxide is notable for its high melting point, chemical stability, and metallic conductivity. It is primarily used in applications requiring robust and durable materials, such as electrodes for industrial electrolysis and components in electronic devices .
科学研究应用
Iridium dioxide has a wide range of applications in scientific research:
作用机制
Target of Action
Iridium dioxide (IrO2) primarily targets the oxygen evolution reaction (OER) . The OER is a crucial process in various energy conversion systems, including water electrolysis and metal-air batteries . IrO2 is known as one of the most stable single oxide OER catalysts .
Mode of Action
IrO2 interacts with its targets through a unique mechanism. It follows a bi-nuclear mechanism with adjacent top surface oxygen atoms as fixed adsorption sites . The iridium atoms underneath play an indirect role and maintain their saturated 6-fold oxygen coordination at all stages of the reaction . The oxygen molecule is formed via an Ir–OOOO–Ir transition state, by association of the outer oxygen atoms of two adjacent Ir–OO surface entities .
Biochemical Pathways
The primary biochemical pathway affected by IrO2 is the oxygen evolution reaction (OER) . This reaction is part of the larger process of water splitting, which is a key reaction in the field of renewable energy for the production of hydrogen .
Pharmacokinetics
The efficiency and effectiveness of iro2 as a catalyst can be influenced by factors such as its form and morphology .
Result of Action
The result of IrO2’s action is the efficient catalysis of the oxygen evolution reaction (OER), which is a critical step in water electrolysis for hydrogen production . The use of IrO2, particularly in the form of nanoparticles, has been shown to enhance the catalytic activity for the OER .
Action Environment
The action of IrO2 is influenced by environmental factors such as the corrosive environment and high working potential, which pose severe challenges for developing advanced electrocatalysts for the OER . Despite these challenges, IrO2 exhibits exceptional stability, particularly under high working potentials . This stability is attributed to the inherent stability of Ir4+ in the rutile IrO2, which prevents direct oxidation of Ir4+ at anodic potentials .
生化分析
Biochemical Properties
Iridium dioxide plays a significant role in biochemical reactions, particularly in oxygen electrochemistry . It acts as a catalyst for the oxygen evolution reaction and a co-catalyst for the oxygen reduction reaction .
Molecular Mechanism
The molecular mechanism of Iridium dioxide involves its electrocatalytic activity. It exerts its effects at the molecular level by facilitating the transfer of electrons in redox reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iridium dioxide have been observed to change over time. For instance, when Iridium dioxide nanosheets were added to commercial Pt/C as a co-catalyst, increased stability against high potential cycling was obtained .
Metabolic Pathways
Iridium dioxide is involved in the oxygen evolution reaction and oxygen reduction reaction, which are key processes in cellular respiration
准备方法
Synthetic Routes and Reaction Conditions: Iridium dioxide can be synthesized through several methods:
- Heating iridium trichloride (IrCl₃) in the presence of oxygen at high temperatures results in the formation of iridium dioxide and chlorine gas:
Thermal Decomposition: 2IrCl3+2O2→2IrO2+3Cl2
Electrodeposition: Iridium dioxide films can be obtained by anodic electrodeposition from solutions containing iridium trichloride or iridium tetrachloride at a pH of 10.5.
Industrial Production Methods: In industrial settings, iridium dioxide is often produced by:
Adams Fusion Method: This involves the fusion of iridium compounds with sodium peroxide, followed by leaching with water to obtain iridium dioxide.
Hydrothermal Reactions: This method involves the reaction of iridium compounds in an aqueous solution under high temperature and pressure conditions.
化学反应分析
Iridium dioxide undergoes various chemical reactions, including:
Reduction: Iridium dioxide can be reduced to metallic iridium under hydrogen atmosphere at high temperatures.
Substitution: Iridium dioxide can participate in substitution reactions where oxygen atoms are replaced by other ligands, such as halides.
Common Reagents and Conditions:
Oxidation: Commonly performed in acidic media using reagents like perchloric acid (HClO₄).
Reduction: Typically carried out using hydrogen gas at elevated temperatures.
Substitution: Halogenation reactions often use halide salts under controlled conditions.
Major Products:
Oxygen Evolution Reaction: Produces oxygen gas.
Reduction: Produces metallic iridium.
Substitution: Produces iridium halides.
相似化合物的比较
Iridium dioxide can be compared with other similar compounds, such as:
Ruthenium dioxide (RuO₂): Both compounds share the rutile structure and are used as catalysts for the oxygen evolution reaction.
Platinum dioxide (PtO₂): While platinum dioxide is also used in catalysis, iridium dioxide exhibits higher stability and conductivity.
Osmium dioxide (OsO₂): Similar in structure, but iridium dioxide is preferred for its superior catalytic properties and stability.
Uniqueness: Iridium dioxide’s unique combination of high stability, metallic conductivity, and catalytic activity makes it a valuable material in various scientific and industrial applications.
属性
IUPAC Name |
iridium;oxygen(2-) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.2O/q;2*-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYMNZXSZGSORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IrO2-4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12030-49-8 | |
| Record name | Iridium oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL6CQW9MWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of iridium dioxide?
A1: The molecular formula for iridium dioxide is IrO2. Its molecular weight is 224.22 g/mol.
Q2: What is the typical crystal structure of IrO2?
A2: Iridium dioxide typically crystallizes in the rutile structure, characterized by a tetragonal unit cell. []
Q3: How does the synthesis method influence the properties of IrO2?
A3: Different synthesis methods can significantly impact the morphology, particle size, and crystallinity of IrO2, directly influencing its electrochemical activity and stability. For instance, high-temperature methods can lead to larger particles with lower surface area, while wet-chemical methods can yield smaller, more dispersed nanoparticles. [, ]
Q4: What spectroscopic techniques are commonly used to characterize IrO2?
A4: Common techniques include X-ray diffraction (XRD) for crystal structure analysis, X-ray photoelectron spectroscopy (XPS) for surface composition and oxidation state determination, scanning electron microscopy (SEM) for morphological analysis, and transmission electron microscopy (TEM) for nanoscale structural characterization. [, , , , ]
Q5: Why is iridium dioxide considered a promising electrocatalyst?
A5: IrO2 exhibits high activity and remarkable stability under the harsh electrochemical conditions encountered in reactions like the oxygen evolution reaction (OER). [, ]
Q6: What is the role of IrO2 in proton exchange membrane water electrolysis (PEMWE)?
A6: IrO2 is primarily used as an anode catalyst for the OER in PEMWE, facilitating the efficient generation of oxygen from water molecules. [, ]
Q7: What strategies are employed to enhance the utilization of iridium in IrO2 electrocatalysts?
A8: Strategies include maximizing the electrochemical surface area per mass of iridium by using high surface area supports and developing novel synthesis methods that yield highly crystalline IrO2 nanoparticles without significant particle growth. []
Q8: What is the role of doping elements in modifying the electrocatalytic properties of IrO2?
A9: Doping IrO2 with elements like nickel, cobalt, or zinc can modify its local structure and electronic properties, thereby influencing its electrocatalytic activity and selectivity towards specific reactions, such as oxygen or chlorine evolution. []
Q9: What are the potential byproducts formed during oxygen evolution on IrO2 electrodes, and how can their formation be minimized?
A10: Hydrogen peroxide and hydroperoxy species are potential byproducts, potentially causing corrosion. Minimizing their formation involves choosing electrode materials with appropriate binding energies for reaction intermediates or operating the electrolysis under steady-state conditions. []
Q10: What is the mechanism of oxygen evolution on IrO2 electrodes?
A11: While the exact mechanism is still under investigation, evidence suggests the involvement of a higher oxide, IrO3, as an intermediate in the OER process. Isotopic labeling studies using H218O have provided insights into the interaction of hydroxyl radicals with the IrO2 surface, leading to IrO3 formation and subsequent oxygen evolution. []
Q11: How does IrO2 compare to other materials in terms of catalytic activity for the chlorine evolution reaction (CER)?
A12: While IrO2 exhibits activity for CER, studies indicate that platinum (Pt) and Pt-RuO2 electrodes demonstrate slightly higher electrocatalytic activity compared to IrO2. Tafel slope analysis suggests differences in the rate-determining steps for CER on these different electrode materials. []
Q12: Can IrO2 be used to improve the performance of supercapacitors?
A14: Yes, electrochemically synthesized MnO2-based mixed oxides, incorporating dopants like molybdenum, demonstrate excellent capacitive-like behavior. The presence of IrO2 as an interlayer during the anodic deposition process contributes to the formation of desirable nanostructures, enhancing the specific capacitance of these materials for supercapacitor applications. []
Q13: What is the role of IrO2 in the degradation of organic pollutants?
A15: IrO2-coated titanium anodes are effective in the electrochemical degradation of organic pollutants like polycyclic aromatic hydrocarbons (PAHs). The crystalline surface of IrO2 exhibits good electrocatalytic properties, enabling the oxidation and breakdown of these pollutants in aqueous solutions. []
Q14: What factors influence the stability of IrO2 electrocatalysts?
A16: Factors include the degree of crystallinity, particle size, operating temperature, pH of the electrolyte, and the presence of corrosive species. Higher crystallinity and larger particle size generally enhance stability. [, ]
Q15: How does the presence of a titanium substrate affect the performance and stability of IrO2 coatings?
A17: While titanium is often used as a support material for IrO2 coatings, its oxidation during anodic polarization can lead to the formation of insulating TiO2, hindering electrode performance. Incorporating an intermediate layer of IrO2 or Ir1−xTixO2 can act as a barrier, preventing titanium oxidation and ensuring the long-term stability of the electrode. [, ]
Q16: What is the role of an iridium dioxide interlayer in the fabrication of titanium anodes?
A18: The iridium dioxide layer, with its similar rutile structure to TiO2, prevents the formation of insulating titanium oxide on the titanium substrate during anodic polarization, ensuring efficient current flow and prolonging the anode's lifespan. [, ]
Q17: Have computational methods been used to study IrO2?
A19: Yes, first-principles calculations have been employed to investigate the structural phase transitions of IrO2 under high pressure, confirming the transformation from the rutile to the pyrite structure and predicting the metallic nature of the pyrite phase. []
Q18: What are the challenges associated with developing high-performance IrO2 electrocatalysts?
A20: Challenges include balancing high crystallinity with high surface area, enhancing iridium utilization for cost-effectiveness, mitigating the formation of corrosive byproducts, and improving the long-term stability of the catalysts under harsh operating conditions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


